![molecular formula C9H5F3O2 B2579940 5-(Trifluoromethoxy)-1-benzofuran CAS No. 1261491-15-9](/img/structure/B2579940.png)
5-(Trifluoromethoxy)-1-benzofuran
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Overview
Description
5-(Trifluoromethoxy)-1-benzofuran is a compound that contains a trifluoromethoxy group . This group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .
Physical And Chemical Properties Analysis
The introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity .Scientific Research Applications
Trifluoromethoxylation Reagents
The trifluoromethoxy group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds, including 5-(Trifluoromethoxy)-1-benzofuran, is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, recent advances have developed several innovative reagents to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
Synthesis of Derivatives
The synthesis of 2-methoxy-5-(trifluoromethoxy)benzoic acid, a derivative of 5-(Trifluoromethoxy)-1-benzofuran, involves complex chemical reactions. The potassium salt of related methoxy benzoic acids undergoes selective deprotonation at the position para to the carboxylate group when treated with specific reagents.
Molecular Structure Analysis
Chemical Reactions and Properties
2-Methoxy-5-(trifluoromethoxy)benzoic acid participates in a variety of chemical reactions, highlighting its versatility as a chemical reagent. The compound’s reactivity towards hydrogen isotopes, for example, showcases its potential in synthesizing labeled compounds for research applications.
Potential Biological Activities
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(trifluoromethoxy)-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWSGIXQIMAREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethoxy)-1-benzofuran |
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